{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile
Description
Properties
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(14-4-12)1-2-7(6)13/h1-3H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVGEJYYHSTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile typically involves the reaction of 4-amino-3-(trifluoromethyl)thiophenol with a suitable nitrile source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a lead compound in drug discovery efforts targeting specific diseases. Its biological activity is attributed to structural similarities with other pharmacologically active compounds, which often exhibit anti-inflammatory, anticancer, and antimicrobial properties. The trifluoromethyl group is known to enhance metabolic stability, while the amino group facilitates interactions with biological macromolecules.
In vitro studies have indicated that compounds with similar structures can significantly influence cellular pathways, such as apoptosis and cell proliferation. The exploration of this compound's pharmacodynamics and pharmacokinetics through interaction studies is crucial for understanding its potential therapeutic effects. Techniques such as molecular docking and fluorescence spectroscopy are employed to evaluate binding affinities and mechanisms of action.
Potential Therapeutic Applications
Given its promising biological activity, the compound could be developed into therapeutics targeting various conditions such as:
- Cancer : Its structural components suggest potential anticancer properties.
- Infectious Diseases : The antimicrobial activities observed in similar compounds indicate a possible application in treating infections.
Further research is necessary to fully elucidate the efficacy and safety profile of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile in these contexts.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of related compounds, revealing promising results that warrant further investigation into this compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Compounds with similar functional groups have been assessed for their antimicrobial efficacy against various pathogens. Preliminary findings suggest that this compound may possess comparable activity, indicating its potential role in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amino and sulfanyl groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and purity of {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile (HA-1777) with analogs from diverse sources:
Reactivity and Application Insights
- Electron-Withdrawing Effects : The trifluoromethyl group in HA-1777 and QD-6328 enhances electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions. However, QD-6328’s triflate group is a superior leaving group compared to HA-1777’s sulfanyl .
- Hydrogen Bonding: HA-1777’s amino group enables intermolecular hydrogen bonding, a feature absent in 2-[(4-fluorophenyl)sulfanyl]acetonitrile . This makes HA-1777 more suitable for bioactivity studies.
- Heterocyclic Derivatives : SS-5148 and QD-1488 incorporate pyrrolidine and piperidine rings, respectively, which increase steric bulk and alter solubility profiles compared to HA-1777 .
Purity and Commercial Availability
HA-1777 and most analogs are commercially available at ≥95% purity, except QD-6328 (97%). Higher purity in QD-6328 may reflect optimized synthetic routes for triflate intermediates .
Research Findings and Trends
- Medicinal Chemistry: HA-1777’s trifluoromethyl and amino groups align with motifs in kinase inhibitors and antimicrobial agents. In contrast, QD-1488’s piperidine carbonyl mimics protease inhibitor scaffolds .
- Synthetic Utility : QD-6328’s triflate group is widely used in cross-coupling reactions, while HA-1777’s sulfanyl group offers versatility in thiol-ene click chemistry .
- Electronic Effects : Computational studies suggest HA-1777’s sulfanyl group reduces electron density at the phenyl ring compared to SS-5148’s pyrrolidine, impacting charge distribution in catalytic systems .
Biological Activity
Introduction
The compound {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile is a notable member of the class of organofluorine compounds, characterized by its unique structural features including a trifluoromethyl group, a sulfanyl moiety, and an amino group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Structural Characteristics
The structure of This compound can be represented as follows:
- Chemical Formula : C10H8F3N2S
- Molecular Weight : 252.24 g/mol
- Functional Groups :
- Trifluoromethyl (CF3)
- Amino (-NH2)
- Sulfanyl (-SH)
- Formonitrile (-C≡N)
These functional groups contribute to the compound's lipophilicity and reactivity, enhancing its potential interactions with biological targets.
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Cellular Interaction : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and nucleic acids.
- Inhibition of Pathways : Similar compounds have been shown to influence cellular pathways related to apoptosis and cell proliferation, suggesting potential anticancer effects.
- Antimicrobial Properties : The presence of the trifluoromethyl group is known to enhance metabolic stability, which may contribute to antimicrobial activity.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of This compound . The following table summarizes the characteristics and activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-2-(trifluoromethyl)aniline | Amino group, trifluoromethyl | Antimicrobial | Lacks sulfanyl group |
| 3-Trifluoromethylthiophenol | Trifluoromethyl, thiol | Antioxidant | No amino or nitrile functionalities |
| 2-Amino-5-trifluoromethylbenzonitrile | Amino, nitrile | Anticancer | Similar amino and nitrile but different positioning |
This comparison highlights that while these compounds share certain functional groups or activities, This compound possesses a distinctive combination that may enhance its unique biological profile.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar functional groups exhibit significant pharmacological effects. For instance:
- A study indicated that compounds containing trifluoromethyl groups often show enhanced cytotoxicity against various cancer cell lines, suggesting that This compound could also exhibit similar properties .
- Research has shown that sulfanyl derivatives can interact with enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects .
Synthesis and Applications
The synthesis of This compound can be achieved through various chemical methods, allowing for structural modifications that may enhance its biological activity. Its potential applications extend beyond medicinal chemistry to include:
- Drug Development : As a precursor for novel therapeutic agents targeting cancer and inflammatory diseases.
- Material Science : Utilization in the development of new materials due to its unique chemical properties .
Q & A
Q. What are the recommended synthetic routes for preparing {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For SNAr, a halogenated aryl precursor (e.g., 4-chloro-3-(trifluoromethyl)benzonitrile) reacts with a thiol nucleophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). For advanced regioselectivity, palladium-catalyzed C–S bond formation (e.g., using Pd(OAc)₂ with ligands like Xantphos) is effective . Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. What analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity. The trifluoromethyl group exhibits distinct ¹⁹F signals near -60 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 259.05).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in amber vials at 2–8°C under inert atmosphere (argon or nitrogen). Desiccate to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light or moisture, which may degrade the sulfanyl moiety.
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement (e.g., anisotropic displacement parameters for trifluoromethyl groups) and OLEX2 for structure solution and visualization . Key parameters:
- Data collection at 100 K to minimize thermal motion.
- Twinning analysis if crystal packing introduces ambiguities.
- Hydrogen bonding networks involving the amino group can be mapped using Fourier difference maps .
Q. How do the trifluoromethyl and amino substituents influence electronic properties and reactivity?
- Methodological Answer :
- Trifluoromethyl Group : Electron-withdrawing effect stabilizes the aromatic ring, directing electrophilic substitution to the amino group. ¹⁹F NMR chemical shifts and DFT calculations (e.g., B3LYP/6-31G*) quantify this effect .
- Amino Group : Acts as an electron donor, enhancing nucleophilicity at the sulfur atom. Reactivity in cross-coupling can be probed via Hammett σₚ values .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect tautomerism or rotational barriers (e.g., hindered rotation around the C–S bond).
- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.
- Complementary Techniques : Compare with X-ray data to confirm conformational preferences .
Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states (e.g., ωB97X-D/def2-TZVP) for thiolate attack on aryl halides.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic hotspots.
- Solvent Effects : Use COSMO-RS to model solvent interactions (e.g., DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
